An In-depth Technical Guide to (4-Bromophenyl) methanesulfonate
An In-depth Technical Guide to (4-Bromophenyl) methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromophenyl) methanesulfonate, also known as 4-bromophenyl mesylate, is a pivotal organic compound characterized by the CAS Number 68574-35-6 .[1] This guide provides a comprehensive technical overview of its chemical identity, synthesis, characterization, and applications, with a particular focus on its role as a versatile intermediate in synthetic organic chemistry and drug discovery. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and discuss its strategic use in constructing complex molecular architectures.
Introduction: The Strategic Importance of Aryl Mesylates
Aryl methanesulfonates (mesylates) have emerged as indispensable tools in modern organic synthesis. Their utility stems from the methanesulfonate group's exceptional ability to function as a leaving group in nucleophilic substitution reactions, rivaling and sometimes surpassing traditional aryl halides or triflates.[2] (4-Bromophenyl) methanesulfonate, in particular, offers a dual-functional handle for sequential, orthogonal chemical modifications. The mesylate group provides a site for C-O or C-N bond formation, while the bromo substituent serves as a classical point for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions.[2][3] This guide aims to provide researchers with the foundational knowledge and practical insights required to effectively utilize this powerful building block.
Chemical and Physical Properties
A thorough understanding of a reagent's physical properties is paramount for its effective use in experimental design. The key properties of (4-Bromophenyl) methanesulfonate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 68574-35-6 | [1] |
| Molecular Formula | C₇H₇BrO₃S | [1] |
| Molecular Weight | 251.10 g/mol | |
| Synonyms | 4-bromophenyl mesylate, Methanesulfonic acid-(4-bromo-phenyl ester) | [1] |
| SMILES | CS(=O)(=O)Oc1ccc(Br)cc1 | [1] |
| LogP | 2.86830 | [1] |
These properties indicate a solid, relatively non-polar organic compound with predictable solubility in common organic solvents.
Synthesis and Purification
The most direct and widely adopted method for the synthesis of (4-Bromophenyl) methanesulfonate is the esterification of 4-bromophenol with methanesulfonyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Underlying Principle and Mechanism
The synthesis proceeds via a nucleophilic attack of the phenolic oxygen of 4-bromophenol on the electrophilic sulfur atom of methanesulfonyl chloride. A base, commonly a tertiary amine like triethylamine or pyridine, acts as an acid scavenger, driving the reaction to completion.[4] Pyridine can also serve as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.[4]
Detailed Experimental Protocol: Synthesis of (4-Bromophenyl) methanesulfonate
-
Materials:
-
4-Bromophenol
-
Methanesulfonyl Chloride (MeSO₂Cl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-bromophenol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Mesylation: Add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromophenol is consumed.
-
Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure (4-Bromophenyl) methanesulfonate as a white solid.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (4-Bromophenyl) methanesulfonate.
Reactivity and Strategic Applications
The synthetic utility of (4-Bromophenyl) methanesulfonate lies in the distinct reactivity of its two functional groups, which allows for selective and sequential transformations.
The Mesylate Group: A Superior Leaving Group
The methanesulfonate moiety is an excellent leaving group, making the aryl C-O bond susceptible to cleavage. This reactivity is exploited in several key transformations:
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Nucleophilic Aromatic Substitution (SₙAr): In the presence of a strong base, the mesylate can be cleaved to generate a phenoxide in situ. This phenoxide can then react with activated aryl halides to form diaryl ethers.[6][7] This method provides a valuable alternative to traditional Ullmann or Buchwald-Hartwig etherifications.
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Protecting Group for Phenols: The mesylate group can serve as a robust protecting group for phenols.[8] It is stable to a wide range of reaction conditions and can be cleaved under specific, mild protocols, adding to the synthetic chemist's toolbox.[8]
The Bromo Group: A Handle for Cross-Coupling
The bromine atom on the aromatic ring is a classic functional group for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
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Suzuki-Miyaura Coupling: (4-Bromophenyl) methanesulfonate is an excellent substrate for palladium-catalyzed Suzuki-Miyaura reactions, coupling with a variety of aryl- and vinyl-boronic acids or esters to form biaryl structures.[9][10][11] This is one of the most powerful and widely used methods for C-C bond formation in modern synthesis.
-
Other Cross-Coupling Reactions: Beyond Suzuki coupling, the bromo group can participate in a host of other transformations, including Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions, providing access to a vast array of functionalized aromatic compounds.
Orthogonal Reactivity Diagram
The true power of (4-Bromophenyl) methanesulfonate is its capacity for orthogonal, sequential reactions. A typical strategy involves first utilizing the bromo group for a cross-coupling reaction, followed by a transformation at the mesylate position.
Caption: Orthogonal reaction pathways for (4-Bromophenyl) methanesulfonate.
Analytical Characterization
Confirmation of the structure and purity of synthesized (4-Bromophenyl) methanesulfonate is typically achieved through standard spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons of the mesylate group. The aromatic protons will appear as two distinct doublets in the range of δ 7.0-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. The methyl group will present as a sharp singlet around δ 3.0-3.5 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the four unique aromatic carbons and the methyl carbon of the mesylate group.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight (251.10 g/mol ) and show a characteristic isotopic pattern due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
Safety and Handling
As with all laboratory chemicals, (4-Bromophenyl) methanesulfonate should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12][13][14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][15] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[15]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[12][13]
Conclusion
(4-Bromophenyl) methanesulfonate is a highly valuable and versatile building block for organic synthesis. Its dual functionality allows for the strategic and orthogonal introduction of different molecular fragments, making it a powerful tool for the construction of complex molecules in drug discovery and materials science. A solid understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to fully exploit its synthetic potential.
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Chemsrc. (O-METHANESULFONYL)-4-BROMOPHENOL | CAS#:68574-35-6. Available from: [Link]
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PubChem. Sodium 4-bromophenylmethanesulfonate | C7H6BrNaO3S | CID 53403373. Available from: [Link]
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